molecular formula C18H14N4O B14244574 Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-07-0

Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-

Cat. No.: B14244574
CAS No.: 393856-07-0
M. Wt: 302.3 g/mol
InChI Key: SGZBNQPPAJMQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound with significant interest in various scientific fields This compound features a phenol group substituted with a pyrimidine ring, which is further modified with an amino group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.

    Attachment of the Phenol Group: The final step involves the attachment of the phenol group through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the phenol and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl group allows for π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-amino-: This compound lacks the pyrimidine and phenylethynyl groups, making it less complex and with different reactivity.

    Phenol, 4-[[2-amino-4-pyrimidinyl]amino]-: This compound lacks the phenylethynyl group, which affects its ability to participate in π-π stacking interactions.

Uniqueness

Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to the presence of both the phenylethynyl and pyrimidine groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

CAS No.

393856-07-0

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol

InChI

InChI=1S/C18H14N4O/c19-18-20-12-14(7-6-13-4-2-1-3-5-13)17(22-18)21-15-8-10-16(23)11-9-15/h1-5,8-12,23H,(H3,19,20,21,22)

InChI Key

SGZBNQPPAJMQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=C(N=C2NC3=CC=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.